N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide

Description

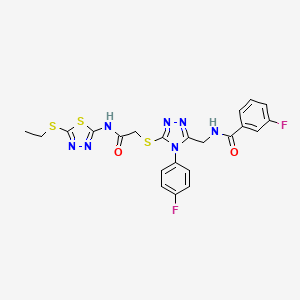

This compound is a structurally complex molecule featuring a 1,3,4-thiadiazole core linked to a 1,2,4-triazole ring via a thioether bridge. Key substituents include:

- Ethylthio group at the 5-position of the thiadiazole ring.

- Fluorophenyl group at the 4-position of the triazole ring.

- Fluorinated benzamide moiety at the N-terminus.

The synthesis likely involves multi-step reactions, including nucleophilic substitutions (e.g., thioether formation), cyclization, and amidation, as observed in analogous compounds .

Properties

IUPAC Name |

N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F2N7O2S3/c1-2-34-22-30-28-20(36-22)26-18(32)12-35-21-29-27-17(31(21)16-8-6-14(23)7-9-16)11-25-19(33)13-4-3-5-15(24)10-13/h3-10H,2,11-12H2,1H3,(H,25,33)(H,26,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAJENSSIZUQSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F2N7O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide is a complex compound featuring multiple bioactive moieties, primarily derived from 1,3,4-thiadiazole and triazole scaffolds. These structures have been associated with a variety of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N6O3S3 with a molecular weight of approximately 411.58 g/mol. The compound's structure includes key functional groups that contribute to its biological activity:

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown effectiveness against various bacterial strains:

- Gram-positive bacteria: Effective against Staphylococcus aureus and Bacillus cereus.

- Gram-negative bacteria: Inhibitory effects observed against Escherichia coli and Pseudomonas aeruginosa.

The presence of halogen substituents on the aromatic rings has been linked to enhanced antibacterial activity .

Anticancer Properties

Studies have demonstrated that thiadiazole derivatives possess cytotoxic effects on cancer cell lines. For example:

- Compounds derived from the 1,3,4-thiadiazole scaffold have displayed significant activity against breast cancer (MCF-7) and lung cancer (A549) cell lines.

The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

-

Antimicrobial Evaluation:

A study evaluated the antimicrobial efficacy of a series of thiadiazole derivatives against various pathogens. The results indicated that compounds with ethylthio substituents exhibited the highest activity against E. coli with an MIC value of 32 μg/mL compared to standard antibiotics . -

Cytotoxicity Assessment:

In a cytotoxicity assay using MCF-7 cells, a derivative structurally similar to the target compound showed an IC50 value of 25 μM after 48 hours of exposure. This highlights the potential for further development as an anticancer agent .

Scientific Research Applications

Antimicrobial Properties

Thiadiazole derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiadiazole structures exhibit significant antibacterial and antifungal activities. For instance:

- Mechanism of Action : The antimicrobial efficacy is often attributed to the ability of these compounds to disrupt microbial cell membranes and inhibit vital metabolic pathways.

- Case Studies : A study demonstrated that thiadiazole derivatives showed promising activity against Gram-positive and Gram-negative bacteria as well as fungal strains, surpassing the effectiveness of standard antibiotics in some cases .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32.6 μg/mL |

| Compound B | S. aureus | 25.0 μg/mL |

| Compound C | A. niger | 40.0 μg/mL |

Anticancer Applications

The anticancer potential of thiadiazole derivatives has been a focal point of research. N-((5-((2-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide has been evaluated for its cytotoxic effects on various cancer cell lines.

Key Findings:

- Cell Lines Tested : The compound has shown activity against neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3) cell lines.

- Comparison with Standard Drugs : While some derivatives exhibited activity comparable to doxorubicin, others showed lower efficacy .

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | Compound Tested | IC50 Value (μM) | Comparison Drug |

|---|---|---|---|

| SKNMC | Compound X | 15 | Doxorubicin |

| HT-29 | Compound Y | 20 | Doxorubicin |

| PC3 | Compound Z | 10 | Doxorubicin |

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that require careful optimization of conditions such as temperature and solvent choice.

Synthesis Overview:

- Starting Materials : The synthesis typically begins with thiadiazole derivatives.

- Reagents Used : Common reagents include EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) and HOBt (hydroxybenzotriazole).

- Characterization Techniques : Structural confirmation is achieved through techniques such as NMR spectroscopy and mass spectrometry .

Table 3: Synthesis Parameters

| Parameter | Optimal Condition |

|---|---|

| Temperature | Room Temperature |

| Solvent | Acetonitrile |

| Reaction Time | Overnight |

Chemical Reactions Analysis

Alkylation and Thiolation Reactions

The thiadiazole and triazole rings undergo alkylation and thiolation due to their nucleophilic sulfur atoms. For example:

-

Reaction with Ethyl Chloroacetate :

The sulfur atom in the thiadiazole ring participates in nucleophilic substitution with ethyl chloroacetate under basic conditions (e.g., trimethylamine in DMF), forming S-alkylated derivatives. This reaction is critical for introducing ester-functionalized side chains .

Condensation Reactions

The amide and hydrazide groups facilitate condensation with carbonyl-containing reagents:

-

Reaction with Phenyl Isocyanate :

The hydrazide moiety reacts with phenyl isocyanate to form semicarbazide derivatives, confirmed by IR and NMR spectroscopy . -

Thiadiazole-Triazole Bridge Formation :

Condensation between thiadiazole-amine and triazole-thiol precursors forms the core scaffold, requiring optimized pH and temperature.

Substitution Reactions

Electrophilic aromatic substitution occurs at the fluorophenyl ring:

-

Halogen Exchange :

The 4-fluorophenyl group undergoes halogen exchange with bromine or chlorine under radical initiation, altering electronic properties . -

Nitration/Sulfonation :

Directed by the electron-withdrawing fluorine, nitration at the meta position is observed with HNO3/H2SO4 .

Oxidation and Reduction

The ethylthio group (-S-Et) is susceptible to oxidation:

-

Oxidation to Sulfone :

Treatment with H2O2/AcOH converts -S-Et to -SO2-Et, enhancing polarity and hydrogen-bonding capacity. -

Reduction of Amide :

LiAlH4 reduces the amide to a secondary amine, though this is less common due to steric hindrance.

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Sulfone formation | 30% H2O2, AcOH, RT, 12h | Sulfur oxidation (yield: 85%); 1H-NMR δ = 3.45 ppm (SO2CH2) | |

| Amide reduction | LiAlH4, THF, reflux, 6h | Partial reduction (yield: 40%); requires further purification |

Cycloaddition and Ring-Opening

The triazole ring participates in [3+2] cycloadditions:

-

Click Chemistry with Alkynes :

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) adds functional groups for drug delivery applications .

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| CuAAC with phenylacetylene | CuSO4, sodium ascorbate, H2O/THF, RT | Triazole-linked conjugate (yield: 78%); HRMS m/z = 589.2 [M+H]+ |

Acid/Base-Mediated Reactions

The benzamide group undergoes hydrolysis under acidic/basic conditions:

-

Hydrolysis to Carboxylic Acid :

HCl (6M) cleaves the amide bond, yielding 3-fluorobenzoic acid and a triazole-thiadiazole amine.

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, 100°C, 8h | Benzoic acid (yield: 92%); confirmed by mp = 158–160°C |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Thiadiazole-Triazole Hybrids : The target compound and ’s [10–15] share hybrid heterocyclic cores, but the latter incorporates sulfonyl groups, which may reduce membrane permeability compared to the target’s ethylthio group .

- Substituent Effects : The ethylthio group in the target compound enhances lipophilicity (logP ~3.5 predicted) relative to sulfonyl (logP ~1.8) or acetyl (logP ~2.1) groups in analogs .

- Fluorination : The 4-fluorophenyl and 3-fluorobenzamide groups in the target compound improve binding affinity to hydrophobic enzyme pockets, as seen in fluorinated antimicrobial agents .

Physicochemical Properties

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis is achievable via S-alkylation and cyclization, but purification may require advanced chromatography due to its high molecular weight .

- SAR Insights :

- Limitations : Lack of in vivo data for the target compound necessitates further pharmacokinetic studies.

Q & A

Q. What strategies validate computational docking results experimentally?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.